Butyl ethyl propan-2-ylphosphonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
627860-31-5 |
|---|---|
Molecular Formula |
C9H21O3P |
Molecular Weight |
208.23 g/mol |
IUPAC Name |
1-[ethoxy(propan-2-yl)phosphoryl]oxybutane |
InChI |
InChI=1S/C9H21O3P/c1-5-7-8-12-13(10,9(3)4)11-6-2/h9H,5-8H2,1-4H3 |
InChI Key |
UREZOQNYBZSHEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C(C)C)OCC |
Origin of Product |
United States |
Synthetic Methodologies for Butyl Ethyl Propan 2 Ylphosphonate and Analogous Phosphonate Esters
Classical Esterification and P-C Bond Formation Reactionswikipedia.orgnih.gov
The formation of the phosphorus-carbon (P-C) bond is a cornerstone of organophosphorus chemistry, with several classical methods being widely employed for the synthesis of phosphonate (B1237965) esters. These reactions, developed over decades of research, remain fundamental in the synthetic chemist's toolkit.
Michaelis-Arbuzov Reaction Pathways for Phosphonate Ester Synthesiswikipedia.orgresearchgate.net
The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, is a cornerstone for the synthesis of phosphonates. wikipedia.orgresearchgate.net This reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. The process is initiated by the nucleophilic attack of the phosphorus atom on the alkyl halide, leading to the formation of a phosphonium (B103445) salt intermediate. wikipedia.orgnih.gov Subsequently, a dealkylation step, usually through an SN2 mechanism involving the displaced halide ion, yields the final phosphonate ester. wikipedia.org
The general mechanism can be summarized as follows:
Nucleophilic Attack: The trivalent phosphorus of the phosphite attacks the electrophilic carbon of the alkyl halide.
Intermediate Formation: A tetraalkoxyphosphonium halide intermediate is formed.
Dealkylation: The halide anion attacks one of the alkoxy groups on the phosphorus, resulting in the formation of the phosphonate and an alkyl halide byproduct.
The reactivity of the alkyl halide is a crucial factor, with the general trend being I > Br > Cl. The reaction conditions often require elevated temperatures, typically between 120°C and 160°C, although the use of Lewis acid catalysts can facilitate the reaction at room temperature. wikipedia.orgorganic-chemistry.org
While the classical Michaelis-Arbuzov reaction is robust, variations have been developed to broaden its scope. For instance, the use of different phosphorus (III) reagents like phosphonites and phosphinites can lead to the formation of phosphinates and phosphine (B1218219) oxides, respectively. wikipedia.org
Table 1: Examples of Michaelis-Arbuzov Reactions
| Phosphite Reactant | Alkyl Halide | Product | Reference |
|---|---|---|---|
| Triethyl phosphite | Methyl iodide | Diethyl methylphosphonate (B1257008) | wikipedia.org |
| Trimethyl phosphite | Benzyl (B1604629) chloride | Dimethyl benzylphosphonate | organic-chemistry.org |
Hirao Coupling and Related Cross-Coupling Methodologieswikipedia.orgnih.gov
The Hirao coupling, first reported by Toshikazu Hirao in the 1980s, represents a significant advancement in P-C bond formation, particularly for creating aryl- and vinylphosphonates. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction typically involves the reaction of a dialkyl phosphite with an aryl or vinyl halide in the presence of a base. nih.govnih.gov
The catalytic cycle is believed to involve the following key steps:
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl or vinyl halide.
Transmetalation: The resulting palladium(II) complex reacts with the dialkyl phosphite.
Reductive Elimination: The final phosphonate product is formed through reductive elimination, regenerating the palladium(0) catalyst. researchgate.net
A variety of palladium catalysts and ligands can be employed, with Pd(PPh₃)₄ and Pd(OAc)₂/dppf being common examples. nih.govnih.gov The choice of base, often a tertiary amine like triethylamine, is also critical for the reaction's success. nih.gov The Hirao coupling has proven to be a versatile method, tolerant of a wide range of functional groups. nih.gov
Table 2: Key Features of the Hirao Coupling Reaction
| Feature | Description | Reference |
|---|---|---|
| Catalyst | Typically a Palladium(0) or Palladium(II) complex. | nih.govnih.gov |
| Substrates | Aryl halides, vinyl halides, and dialkyl phosphites. | wikipedia.orgnih.gov |
| Base | Commonly a tertiary amine, such as triethylamine. | nih.gov |
| Advantages | Good functional group tolerance and stereoselectivity. | wikipedia.orgnih.gov |
Kabachnik-Fields Condensation and Multicomponent Reactionswikipedia.orgnih.gov
The Kabachnik-Fields reaction is a three-component condensation that provides a direct route to α-aminophosphonates. wikipedia.orgmdpi.com This reaction, discovered independently by Martin Kabachnik and Ellis Fields in 1952, involves the condensation of a carbonyl compound (an aldehyde or ketone), an amine, and a dialkyl phosphite. wikipedia.org
Two primary mechanistic pathways are proposed for the Kabachnik-Fields reaction. nih.gov
Imine Pathway: The amine and carbonyl compound first react to form an imine intermediate, which then undergoes nucleophilic addition by the dialkyl phosphite. nih.gov
α-Hydroxyphosphonate Pathway: The carbonyl compound reacts with the dialkyl phosphite to form an α-hydroxyphosphonate, which is subsequently substituted by the amine. nih.gov
The reaction can be performed under various conditions, including catalyst-free and solvent-free protocols, often accelerated by microwave irradiation. nih.govproquest.com Lewis acids can also be used to catalyze the reaction. core.ac.uk The versatility of the Kabachnik-Fields reaction allows for the synthesis of a diverse library of α-aminophosphonates by varying the three starting components. mdpi.com
Transition Metal-Catalyzed Syntheseswikipedia.org
The development of transition metal-catalyzed reactions has revolutionized the synthesis of phosphonate esters, offering milder conditions and broader substrate scope compared to classical methods.
Palladium-Catalyzed Phosphonylation of C-H and C-X Bondsnih.govnih.gov
Palladium catalysis has emerged as a powerful tool for the direct phosphonylation of C-H and C-X (where X is a leaving group like a halide or triflate) bonds. nih.govorganic-chemistry.org These methods offer an atom-economical and efficient route to aryl- and vinylphosphonates.
C-H Bond Phosphonylation: The direct functionalization of C-H bonds with phosphorus reagents is a highly desirable transformation. Palladium catalysts, often in combination with a suitable oxidant, can facilitate the coupling of arenes and heteroarenes with H-phosphonates. This approach avoids the need for pre-functionalized starting materials. nih.gov
C-X Bond Phosphonylation: The palladium-catalyzed cross-coupling of aryl and vinyl halides or triflates with H-phosphonates is a widely used method. organic-chemistry.org This reaction, an extension of the Hirao coupling, has been extensively developed with a variety of palladium catalysts and ligands to improve efficiency and functional group tolerance. nih.govorganic-chemistry.org The use of microwave irradiation can significantly accelerate these reactions. organic-chemistry.orgrsc.org
Table 3: Palladium-Catalyzed Phosphonylation Reactions
| Substrate | Phosphorus Reagent | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Aryl Halide | Dialkyl H-phosphonate | Pd(PPh₃)₄ | Arylphosphonate | organic-chemistry.org |
| Aryl Triflate | Dialkyl H-phosphonate | Pd(OAc)₂/Ligand | Arylphosphonate | mdpi.com |
| Arene (C-H bond) | Dialkyl H-phosphonate | Pd(OAc)₂/Oxidant | Arylphosphonate | nih.gov |
Copper-, Nickel-, and Other Metal-Mediated Phosphonate Ester Formationsnih.gov
While palladium has been the most extensively studied metal for phosphonate synthesis, other transition metals like copper and nickel have also proven to be effective catalysts.
Copper-Catalyzed Reactions: Copper catalysts are often a more economical alternative to palladium. Copper-catalyzed methods have been developed for the coupling of H-phosphonates with various partners. For instance, copper-catalyzed aerobic oxidative coupling of terminal alkynes with H-phosphonates provides a route to alkynylphosphonates. organic-chemistry.org Additionally, copper catalysis enables the oxygen-arylation of dialkyl phosphonates with diaryliodonium salts to form mixed alkyl aryl phosphonates. acs.orgorganic-chemistry.org Copper-catalyzed aerobic oxidative coupling of amines and H-phosphonates is also a method for producing phosphoramidates. rsc.org
Nickel-Catalyzed Reactions: Nickel catalysts have also been employed in Hirao-type cross-coupling reactions. nih.gov Nickel-catalyzed coupling of aryl halides with dialkyl phosphites offers an alternative to palladium-based systems. mdpi.com Furthermore, nickel catalysis has been utilized for the chemoselective activation of aryl bromides in the presence of more reactive aryl iodides, enabling remote C(sp³)-H arylation. acs.org
The choice of metal catalyst often depends on the specific substrates and desired transformation, with each metal offering unique reactivity profiles and advantages.
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| Butyl ethyl propan-2-ylphosphonate |
| Diethyl methylphosphonate |
| Dimethyl benzylphosphonate |
| Diisopropyl ethylphosphonate |
| α-aminophosphonates |
| α-hydroxyphosphonate |
| Arylphosphonates |
| Vinylphosphonates |
| Alkynylphosphonates |
| Phosphoramidates |
| Triethyl phosphite |
| Trimethyl phosphite |
| Triisopropyl phosphite |
| Methyl iodide |
| Benzyl chloride |
| Ethyl bromide |
| Pd(PPh₃)₄ |
| Pd(OAc)₂ |
| dppf |
| XPhos |
| Triethylamine |
| Phosphinates |
| Phosphine oxides |
| Dialkyl phosphite |
| Aryl halide |
| Vinyl halide |
| Aryl triflate |
| Arene |
| Arylsulfonium salt |
| P(O)H compound |
| Terminal alkyne |
| Diaryliodonium salt |
| Amine |
| Aryl bromide |
| Aryl iodide |
| Carbonyl compound |
Stereoselective Synthesis of Chiral Phosphonate Esters
The generation of chiral phosphonate esters, where the phosphorus atom or an adjacent carbon is a stereocenter, is of significant interest due to the stereospecific interactions of these molecules in biological systems. Various methods have been developed to control the three-dimensional arrangement of these compounds.
Asymmetric catalysis is a primary strategy for producing enantiomerically pure C-chiral phosphonates. mdpi.com This involves several key reaction types:
Phospha-Aldol Reaction: This method involves the hydroxyphosphonylation of carbonyl compounds using trivalent phosphorus acid esters. The reaction is catalyzed by either Brønsted bases or Lewis acids, and the use of chiral catalysts enables an asymmetric reaction, leading to functionalized molecules with high enantiomeric purity. mdpi.com
Phospha-Michael Reaction: The asymmetric Michael addition of phosphorus nucleophiles to activated alkenes can be achieved with high stereoselectivity using chiral catalysts. mdpi.com
Catalytic Asymmetric Hydroboration (CAHB): A rhodium-catalyzed hydroboration of allylic phosphonates using pinacolborane has been shown to produce chiral tertiary boronic esters with high yield and excellent enantioselectivity (up to 99:1 enantiomeric ratio). acs.org The phosphonate group itself acts as a directing group in this transformation. acs.org
Palladium-Catalyzed Cyclization: P-chiral biaryl phosphonates have been synthesized with good enantioselectivity (up to 88% ee) through a palladium-catalyzed asymmetric intramolecular cyclization. rsc.org
Enzymatic resolution offers another powerful route. An extensive library of 16 enantiomeric pairs of chiral phosphate (B84403), phosphonate, and phosphinate esters was used to test the stereoselective capabilities of bacterial phosphotriesterase (PTE) and its mutants. tamu.edunih.gov Wild-type PTE showed significant stereoselectivity, and specific single-site mutations could enhance this selectivity by up to three orders of magnitude. tamu.edunih.gov Remarkably, other mutations could invert the stereoselectivity, favoring the opposite enantiomer. tamu.edunih.gov For one substrate, two different mutants, differing by only four amino acids, demonstrated an enantioselective discrimination of 360 million-fold between them. tamu.edu
Other notable stereoselective methods include the isothiourea-catalyzed formal [2+2] cycloaddition of α-ketophosphonates to generate β-lactones with a phosphonate group, achieving high diastereoselectivity and enantioselectivity. rsc.org Additionally, novel sequential transformations of phosphonates have been developed to produce perfluoroalkylated α-fluoro-α,β-unsaturated esters with high stereoselectivity. nih.gov
Green Chemistry Principles in Phosphonate Ester Synthesis
The integration of green chemistry principles into the synthesis of phosphonate esters aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Solvent-Free and Atom-Economical Approaches
Solvent-free reaction conditions are a cornerstone of green synthesis, reducing volatile organic compound (VOC) emissions and simplifying purification. Several phosphonate synthesis methods have been adapted to run without solvents. tandfonline.com For example, the Michaelis-Arbuzov reaction, a classic atom-economical method for forming C-P bonds, has been performed under solvent-free conditions using various catalysts. rsc.orgfrontiersin.org Similarly, the Kabachnik–Fields reaction to produce α-aminophosphonates has been shown to proceed with 99% yield in just 20 seconds under solvent-free sonication, outperforming solvent-based approaches. rsc.org Mechanochemical synthesis, which involves grinding solid reactants together, is an inherently solvent-free technique. tandfonline.com
Atom economy is maximized when the majority of atoms from the reactants are incorporated into the final product. The Michaelis-Arbuzov and Pudovik reactions are notable for their high atom economy. nih.gov Another approach involves the development of catalytic systems that avoid stoichiometric reagents, such as a nickel-catalyzed method for preparing H-phosphonate diesters from hypophosphorous acid, which circumvents the need for stoichiometric chlorine. google.com
Microwave-Assisted and Ultrasound-Promoted Reactions
The use of alternative energy sources like microwaves and ultrasound can dramatically accelerate reaction times, increase yields, and enhance selectivity, often under milder conditions than conventional heating.
Microwave-Assisted Synthesis: Microwaves have been successfully applied to various phosphonate syntheses. researchgate.net The McKenna synthesis of phosphonic acids and the palladium-catalyzed Hirao cross-coupling reaction are significantly accelerated by microwave irradiation. rsc.orgmdpi.com For instance, a Pd-catalyzed cross-coupling of H-phosphonate diesters with aryl halides reached quantitative yields in under 10 minutes with microwave heating. organic-chemistry.org Solvent-free, microwave-assisted alkylation of phosphonic ester-acid derivatives is another efficient method for producing dialkyl alkylphosphonates. nih.govresearchgate.net
Ultrasound-Promoted Reactions: Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation. nih.govresearchgate.net This technique is considered eco-friendly and has been used to synthesize α-aminophosphonates and 4H-chromen-4-yl phosphonate derivatives under solvent-free conditions at room temperature, with high yields achieved in minutes. rsc.org A multicomponent reaction to generate novel quinazolinone phosphonate derivatives was successfully developed using ultrasonic irradiation in aqueous media, whereas the reaction did not proceed without it. researcher.life
Catalyst Optimization and Sustainable Reagent Design
The development of efficient and sustainable catalysts is crucial for green phosphonate synthesis. This includes creating catalysts that are recyclable, non-toxic, and can function under mild, environmentally benign conditions.
Recent advancements include:
Heterogeneous Catalysts: Silica-supported Lewis acids like CeCl₃·7H₂O-SiO₂ have been used for the Michaelis-Arbuzov reaction. These catalysts are easily prepared, recyclable, and facilitate high yields in shorter reaction times. scholarsresearchlibrary.com
Sustainable Solvents and Catalytic Systems: An efficient protocol for synthesizing benzyl phosphonates utilizes a Polyethylene glycol (PEG)/KI/K₂CO₃ system. Here, PEG-400 acts as a benign, recyclable solvent and a phase-transfer catalyst, while the inexpensive and non-toxic KI avoids the direct use of more reactive benzyl iodides. frontiersin.org
Ecocatalysts: A novel green approach uses "Ecocatalysts" derived from the thermal treatment of Zn-hyperaccumulating plants. These catalysts, containing unusual mixed zinc-magnesium oxides, have been shown to be effective in the hydrophosphonylation of aldehydes under solventless conditions. nih.gov The ecocatalyst could be recovered and reused up to five times. nih.gov
Chlorine-Free Methods: The development of nickel-catalyzed oxidative phosphorylation provides a greener route to H-phosphonate diesters, avoiding the use of phosphorus trichloride (B1173362) and the generation of chlorinated waste. google.com
High-Throughput and Mechanochemical Synthesis Strategies
High-Throughput Synthesis: To accelerate the discovery of new bioactive compounds, high-throughput synthesis methods are employed. Methodologies have been developed to rapidly create libraries of phosphonate esters and amino acid-based phosphonamidates for screening purposes, such as for herbicidal activity. mdpi.com Solid-phase synthesis, where reactions are carried out on a solid support, is particularly amenable to high-throughput and automated approaches for generating large collections of compounds like peptidylphosphonates. google.com
Mechanochemical Synthesis: Mechanochemistry involves inducing reactions by grinding solid reactants together, often in the absence of a solvent. This technique has been successfully applied to the Horner-Wadsworth-Emmons (HWE) reaction to produce α,β-unsaturated phosphonates in excellent yields with very short reaction times (e.g., 5 minutes of grinding). tandfonline.com This solvent-free method represents a significant green improvement over traditional solution-phase synthesis. Gram-scale mechanochemical synthesis has also been used to produce novel phosphonate-based metal-organic frameworks (MOFs) with applications in proton conduction. chemrxiv.orgchemrxiv.org
Novel Synthetic Routes for Functionalized Phosphonate Esters
The quest for new phosphonate structures with tailored properties drives the development of innovative synthetic methodologies. These routes often provide access to compounds that are difficult to prepare using traditional methods.
One novel approach employs phosphonylaminium salts for the synthesis of mixed n-alkylphosphonate diesters and amino acid-derived n-alkylphosphonamidates. mdpi.comnih.gov This method avoids common issues such as the need for strong bases to deprotonate nucleophiles or the use of complex reagents. mdpi.comnih.gov
Sequential transformations of existing phosphonates offer another avenue for creating complex molecules. For example, a phosphoryl-stabilized carbanion can be acylated and then reacted with organolithium derivatives to yield perfluoroalkylated α-fluoro-α,β-unsaturated esters with high stereoselectivity. nih.gov
The synthesis of cyclic phosphines, which are valuable ligands in catalysis, has also seen innovation. A novel route uses an iron-phosphine complex as a P-atom carrier that reacts with α,ω-dibromoalkanes to form precursor complexes. semanticscholar.orgrsc.org These precursors can then release the desired phosphetane, phospholane, phosphinane, or phosphepane rings upon reaction with a nucleophile, providing straightforward access to these important heterocyclic compounds. semanticscholar.orgrsc.org
Furthermore, the isothiourea-catalyzed enantioselective formal [2+2] cycloaddition of α-ketophosphonates represents a new strategy for synthesizing phosphonate-functionalized β-lactones, which are valuable chiral building blocks. rsc.org
Synthesis of Mixed Phosphonate Diesters
The creation of mixed phosphonate diesters, which feature two different ester groups attached to the phosphorus atom, presents a synthetic challenge. Traditional methods can be cumbersome, often requiring the deprotonation of nucleophiles or the use of complex reagents. mdpi.comnih.gov
A notable approach to circumvent these issues involves the use of phosphonylaminium salts as intermediates for the synthesis of novel mixed n-alkylphosphonate diesters. mdpi.comnih.gov This method has been successfully applied to a variety of phenolic substrates, yielding good results. mdpi.com While extending this methodology to alcoholic nucleophiles has proven more challenging due to competitive hydrolysis reactions, it has been successfully demonstrated with benzyl and phenethyl alcohol. mdpi.com
Another strategy for the synthesis of phosphonic acid diesters is the direct reaction of phosphonic acid with hydroxyl compounds in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCCI). acs.org This method avoids the pre-formation of phosphorochloridites and proceeds via a phosphorous anhydride (B1165640) intermediate. acs.org
The following table summarizes the synthesis of various mixed phosphonate diesters starting from symmetrical diethyl n-alkylphosphonates and different phenols.
Table 1: Synthesis of Mixed Phosphonate Diesters from Diethyl n-Alkylphosphonates and Phenols
| Starting Diethyl Alkylphosphonate | Phenolic Substrate | Product |
|---|---|---|
| Diethyl pentylphosphonate | Tyrosol | Mixed phosphonate diester |
| Diethyl n-alkylphosphonate | Various phenols | Mixed n-alkylphosphonate diesters |
Phosphonylaminium Salt-Mediated Reactions
Phosphonylaminium salts have emerged as effective mediating agents in the synthesis of phosphonates and their derivatives, offering a milder alternative to traditional methods that often require harsh conditions. researchgate.netresearchgate.net This approach has been particularly valuable in the synthesis of mixed n-alkylphosphonate diesters and n-alkylphosphonamidates from symmetrical phosphonate diesters without the need for deprotonating the nucleophile. mdpi.comresearchgate.net
The process typically involves the chlorination of a readily available phosphonate with a reagent like oxalyl chloride, followed by reaction with an amine to form the phosphonylaminium salt. researchgate.net This intermediate can then react with a nucleophile, such as a phenol (B47542) or an amino acid ester, to yield the desired product. mdpi.com This method has been shown to be compatible with a range of primary and secondary amines, as well as various phosphonate esters. researchgate.net
Derivatization Strategies for Phosphonate Esters (e.g., α-aminophosphonates, α-hydroxyphosphonates)
Phosphonate esters are versatile precursors for a variety of functionalized derivatives, including α-aminophosphonates and α-hydroxyphosphonates, which are of significant interest due to their biological activities. nih.govnih.govresearchgate.net
α-Hydroxyphosphonates are commonly synthesized via the Pudovik reaction, which involves the addition of a dialkyl phosphite to an aldehyde or ketone. nih.govresearchgate.net This reaction can be catalyzed by various acids or bases. nih.gov Another route is the reaction of α-ketophosphonates with organometallic reagents. nih.gov These α-hydroxyphosphonates can then be further derivatized. For instance, their hydroxyl group can be alkylated or acylated. nih.govresearchgate.net
α-Aminophosphonates can be synthesized through several key reactions. The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite. nih.govjmaterenvironsci.com The aza-Pudovik reaction, the addition of a dialkyl phosphite to an imine, is another important method. nih.gov Furthermore, α-hydroxyphosphonates can be converted to α-aminophosphonates through a nucleophilic substitution reaction with amines. nih.govnih.govresearchgate.net Enantioselective methods have also been developed, for example, using chiral catalysts for the hydrophosphonylation of imines. organic-chemistry.org
The following table provides examples of catalysts and conditions used in the synthesis of α-aminophosphonates.
Table 2: Catalysts and Conditions for α-Aminophosphonate Synthesis
| Reaction Type | Catalyst | Conditions | Reference |
|---|---|---|---|
| Kabachnik-Fields | Phenylboronic acid | Solvent-free, 50 °C | nih.gov |
| Aza-Pudovik | Tetramethylguanidine | Toluene | nih.gov |
| Hydrophosphonylation of N-benzyl imines | Chiral thiourea | - | organic-chemistry.org |
| Hydrophosphonylation of N-Boc protected imines | Quinine | - | organic-chemistry.org |
TfOH-Catalyzed C-O Cleavage Reactions for Alkylphosphonates
Trifluoromethanesulfonic acid (TfOH) has been utilized as a catalyst in reactions involving organophosphorus compounds. One notable application is the TfOH-catalyzed phosphinylation of 2,3-allenols with arylphosphine oxides to produce γ-ketophosphine oxides. nih.gov This reaction proceeds through a rearrangement and a phospha-Michael addition, forming C-P and C=O bonds concurrently in an atom-economical manner. nih.gov While this specific example leads to phosphine oxides, the use of strong acids like TfOH highlights a potential strategy for transformations involving the cleavage and formation of bonds in the synthesis of complex organophosphorus compounds. Further research could explore the applicability of such strong acid catalysis for selective C-O bond cleavage in alkylphosphonates to generate new synthetic intermediates.
Mechanistic Investigations of Phosphonate Ester Transformations
Elucidation of Reaction Mechanisms for P-C Bond Formation
The formation of the phosphorus-carbon (P-C) bond is the cornerstone of phosphonate (B1237965) synthesis. For unsymmetrical phosphonate esters like Butyl ethyl propan-2-ylphosphonate, the reaction mechanism is of significant interest. One of the classic methods for P-C bond formation is the Michaelis-Arbuzov reaction. In the context of synthesizing a mixed ester like this compound, a potential pathway would involve the reaction of a dialkyl phosphite (B83602), such as butyl ethyl phosphite, with an isopropyl halide.
The mechanism commences with the nucleophilic attack of the phosphorus atom of the phosphite on the electrophilic carbon of the isopropyl halide. This initial step forms a quasi-phosphonium salt intermediate. The subsequent step is the dealkylation of this intermediate, where the halide ion attacks one of the alkoxy groups attached to the phosphorus. In the case of a mixed phosphite, the regioselectivity of this dealkylation step is crucial. Generally, the cleavage of the smaller or more reactive alkyl group is favored. For instance, if ethyl and butyl groups are present, the ethyl group is typically more susceptible to cleavage due to less steric hindrance, leading to the formation of the desired phosphonate ester.
Another significant pathway for P-C bond formation is the Pudovik reaction, which involves the addition of a P-H bond across a C=C or C=O double bond. To form this compound via this route, butyl ethyl phosphite could react with propylene (B89431) oxide or a related unsaturated substrate under basic or acidic catalysis. The mechanism involves the activation of the P-H bond, followed by its addition to the unsaturated system, ultimately yielding the phosphonate product.
Stereochemical Course and Enantioselectivity in Chiral Phosphonate Ester Synthesis
When the phosphorus atom or the carbon atom of the ester groups is a stereocenter, the synthesis of phosphonate esters can lead to stereoisomers. In this compound, the phosphorus atom is a prochiral center, and the propan-2-yl group contains a chiral center if isotopically labeled or substituted. The stereochemical outcome of reactions to form such esters is highly dependent on the reaction mechanism and the nature of the reactants and catalysts used.
The development of enantioselective methods for the synthesis of chiral phosphonate esters is an active area of research. This often involves the use of chiral catalysts, such as transition metal complexes with chiral ligands. These catalysts can create a chiral environment around the reactants, directing the reaction to favor the formation of one enantiomer over the other. The enantioselectivity arises from the differential activation of the prochiral faces of the substrate by the chiral catalyst.
Catalytic Cycle Analysis and Ligand Effects in Metal-Catalyzed Phosphonylations
Metal-catalyzed reactions have emerged as powerful tools for the formation of P-C bonds, offering mild reaction conditions and high functional group tolerance. The phosphonylation of aryl or vinyl halides and triflates, often catalyzed by palladium or nickel complexes, is a prominent example. While direct application to the synthesis of this compound from simple precursors via this method is less common, the mechanistic principles are broadly applicable.
A typical catalytic cycle for a palladium-catalyzed cross-coupling reaction to form a P-C bond involves several key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (e.g., isopropyl halide) to form a Pd(II) intermediate.
Transmetalation or Coordination: The phosphorus nucleophile, such as a dialkyl phosphite, coordinates to the palladium center. In the presence of a base, the phosphite can be deprotonated to form a more nucleophilic phosphite anion, which then undergoes transmetalation.
Reductive Elimination: The organic group and the phosphorus group on the palladium center couple and are eliminated from the metal, forming the P-C bond of the phosphonate ester and regenerating the Pd(0) catalyst.
The nature of the ligands coordinated to the metal center plays a crucial role in the efficiency and selectivity of the catalytic cycle. Ligands can influence the electron density at the metal center, the steric environment around it, and the rates of the individual steps in the cycle. For instance, bulky, electron-rich phosphine (B1218219) ligands can promote the oxidative addition and reductive elimination steps, leading to higher catalytic activity.
Studies on Cleavage and Rearrangement Reactions Involving Phosphonate Esters
Phosphonate esters can undergo various cleavage and rearrangement reactions under different conditions. The cleavage of the P-O-C ester linkage is a common transformation. This can be achieved under acidic or basic conditions. Acid-catalyzed cleavage typically involves protonation of the ester oxygen, followed by nucleophilic attack by a counter-ion or solvent molecule. Base-catalyzed hydrolysis, on the other hand, proceeds via nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom or the α-carbon of the ester group.
Rearrangement reactions of phosphonate esters are also known. For example, the Horner-Wittig reaction involves the rearrangement of a phosphonate-stabilized carbanion. While this is more relevant to α-functionalized phosphonates, the principles can be extended.
Triflic acid (TfOH)-catalyzed rearrangement of trialkyl phosphites can lead to the formation of alkylphosphonates through C–O bond cleavage. nii.ac.jp Studies have shown that in the absence of water, this rearrangement can be highly selective. For instance, in unsymmetrical phosphites, the reaction often occurs at the less sterically hindered alkoxy group. nii.ac.jp This suggests that a precursor like butyl ethyl isopropyl phosphite could potentially rearrange to form a phosphonate, with the selectivity depending on the relative steric bulk of the butyl, ethyl, and isopropyl groups.
Hydrolytic Degradation Mechanisms of Phosphonate Esters
The hydrolytic stability of phosphonate esters is a key factor in their environmental persistence and biological activity. The degradation of this compound in aqueous environments can occur through different mechanisms depending on the pH of the medium.
Under neutral or acidic conditions, the hydrolysis of phosphonate esters is generally slow. The mechanism likely involves the protonation of the phosphoryl oxygen, which makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack by a water molecule. This is followed by the elimination of an alcohol molecule (butanol, ethanol, or isopropanol). The relative rates of cleavage of the different ester groups would depend on a combination of steric and electronic factors.
Under basic conditions, the hydrolysis is typically faster. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the phosphorus atom. This leads to the formation of a pentacoordinate intermediate, which then breaks down to release an alkoxide ion. The choice of which ester group is cleaved can be influenced by the stability of the corresponding leaving alkoxide group and steric hindrance around the phosphorus center.
The hydrolytic degradation can proceed in a stepwise manner, first yielding a phosphonic acid monoester, and then the fully hydrolyzed phosphonic acid. The rate of each step can vary significantly.
Theoretical and Computational Chemistry Studies of Phosphonate Esters
Electronic Structure and Bonding Analysis of the Phosphoryl Group
The nature of the phosphoryl (P=O) bond in phosphonate (B1237965) esters like Butyl ethyl propan-2-ylphosphonate is a subject of ongoing computational investigation. Traditionally, it has been represented as a double bond involving d-orbitals from the phosphorus atom. However, modern computational studies suggest a more nuanced picture. nih.govacs.org
Quantum Chemical Descriptors and Charge Distribution
Quantum chemical calculations provide valuable insights into the electronic properties of phosphonate esters. Descriptors such as atomic charges, bond orders, and molecular orbital energies help to characterize the reactivity and stability of these molecules. nih.govresearchgate.net
Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge distribution. nih.govacs.org In phosphonate esters, the phosphorus atom typically carries a significant positive charge, while the phosphoryl oxygen is strongly negative, indicating a highly polarized P⁺-O⁻ bond. nih.govacs.orgresearchgate.net The surrounding alkoxy groups also influence the charge distribution through inductive and resonance effects.
Below is a table showcasing typical calculated atomic charges on the phosphoryl group of a model phosphonate ester.
| Atom | Natural Charge (e) |
| P | +1.5 to +2.0 |
| O (phosphoryl) | -1.0 to -1.5 |
| O (ester) | -0.6 to -0.8 |
| C (ester alkyl) | Variable |
Note: These values are illustrative and can vary depending on the specific phosphonate ester and the level of theory used in the calculation.
Assessment of d-Orbital Participation and Hyperconjugative Effects
The traditional view of the P=O double bond involving phosphorus d-orbitals has been challenged by computational studies. nih.govacs.orgunimelb.edu.au While early theories invoked sp³d hybridization for phosphorus to explain its pentavalency, modern ab initio and density functional theory (DFT) calculations suggest that the contribution of d-orbitals to bonding is minimal. youtube.comyoutube.comyoutube.comresearchgate.net
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure of this compound is determined by a complex interplay of steric and electronic effects. The rotational barriers around the P-O, O-C, and P-C bonds dictate the preferred conformations of the molecule.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is instrumental in elucidating the mechanisms of reactions involving phosphonate esters. acs.orgnih.govufl.edu By modeling the reaction pathway, chemists can identify transition states, which are the high-energy structures that connect reactants and products. nih.govufl.eduacs.orgnih.gov
For reactions such as hydrolysis or nucleophilic substitution at the phosphorus center, computational models can predict the activation energies and reaction rates. ufl.edu The structure of the transition state provides critical information about the reaction mechanism, for example, whether it proceeds through an associative (pentacoordinate intermediate) or a dissociative pathway. nih.govufl.edu These models often employ hybrid quantum mechanics/molecular mechanics (QM/MM) methods to accurately represent the reacting system and its environment. nih.gov
Quantitative Structure-Reactivity Relationships (QSRR) for Phosphonate Esters
Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a series of compounds with their reactivity. nih.govnih.govresearcher.life For phosphonate esters, QSRR studies can predict various properties, including their reactivity in specific chemical transformations. nih.gov
These models typically use a set of molecular descriptors, derived from computational chemistry, that quantify different aspects of the molecule's structure. rsc.org For phosphonate esters, relevant descriptors might include:
Steric descriptors: Molecular volume, surface area, and specific steric parameters for the alkyl groups.
Electronic descriptors: Atomic charges, dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and electrostatic potential. nih.gov
Topological descriptors: Indices that describe the connectivity of the atoms in the molecule.
By building a mathematical relationship between these descriptors and the observed reactivity, QSRR models can be used to predict the behavior of new, unsynthesized phosphonate esters. nih.gov
NMR Chemical Shift Prediction and Correlation with Electronic Parameters
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of phosphonate esters. Computational methods have become increasingly accurate in predicting NMR chemical shifts (¹H, ¹³C, and ³¹P). idc-online.comnih.govscispace.comjeol.com
The chemical shift of a particular nucleus is highly sensitive to its local electronic environment. idc-online.com Therefore, there is a strong correlation between calculated electronic parameters and experimental NMR data. For instance, the ³¹P chemical shift in phosphonates is influenced by the nature of the substituents on the phosphorus atom. Electron-withdrawing groups generally lead to a downfield shift (higher ppm value), while electron-donating groups cause an upfield shift.
Computational prediction of NMR spectra can aid in the structural elucidation of new compounds and in understanding the relationship between electronic structure and spectroscopic properties. idc-online.comjeol.com
Below is a table illustrating the typical range of ³¹P NMR chemical shifts for dialkyl alkylphosphonates.
| Compound Type | Typical ³¹P Chemical Shift Range (ppm) |
| Dialkyl alkylphosphonates | +25 to +35 |
Note: The specific chemical shift for this compound would depend on its precise substitution pattern and the solvent used for the measurement.
Advanced Analytical and Spectroscopic Characterization Techniques for Phosphonate Esters
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds. slideshare.net The presence of the phosphorus-31 (³¹P) nucleus, with its 100% natural abundance and spin of ½, makes ³¹P NMR a particularly powerful tool. wikipedia.org
³¹P NMR Spectroscopy: Chemical Environment and Phosphorus Speciation
³¹P NMR spectroscopy provides direct information about the chemical environment of the phosphorus atom. The chemical shift (δ) in ³¹P NMR is highly sensitive to the nature of the substituents attached to the phosphorus atom, including their electronegativity and the types of chemical bonds. slideshare.net For phosphonate (B1237965) esters, the ³¹P chemical shifts typically appear in a characteristic range, which aids in their identification.
In the case of Butyl ethyl propan-2-ylphosphonate, the phosphorus atom is bonded to an ethyl group, a butyl ester group, and an isopropyl ester group. This specific arrangement of atoms and electrons will result in a distinct chemical shift in the ³¹P NMR spectrum, allowing for its differentiation from other phosphonate esters. The spectrum is typically a singlet unless there are other magnetically active nuclei nearby to cause splitting.
Table 1: Predicted ³¹P NMR Chemical Shift for this compound
| Compound | Predicted ³¹P Chemical Shift (δ, ppm) |
|---|
Note: The predicted chemical shift is an estimate based on typical values for similar phosphonate esters and can vary depending on the solvent and other experimental conditions.
¹H, ¹³C, and 2D NMR Experiments for Connectivity and Stereochemistry
While ³¹P NMR focuses on the phosphorus center, ¹H and ¹³C NMR spectroscopy provide detailed information about the organic moieties of the molecule. jeol.com These techniques, especially when used in combination with two-dimensional (2D) NMR experiments, allow for the complete assignment of all proton and carbon signals and the determination of the molecule's connectivity. wikipedia.org
For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the butyl, ethyl, and propan-2-yl groups. The coupling of these protons with the phosphorus atom (J-coupling) provides valuable information about the proximity of these groups to the phosphorus center. jeol.com Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom, with C-P coupling constants further confirming the structure. jeol.com
Table 2: Predicted ¹H NMR Data for this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| CH₃ (butyl) | ~0.9 | t | ~7.4 | 3H |
| CH₂ (butyl) | ~1.4 | m | 2H | |
| CH₂ (butyl) | ~1.6 | m | 2H | |
| OCH₂ (butyl) | ~4.0 | m | 2H | |
| CH₃ (ethyl) | ~1.2 | t | ~7.1 | 3H |
| P-CH₂ (ethyl) | ~1.8 | dq | J(H,H) ~7.1, J(H,P) ~18 | 2H |
| CH₃ (propan-2-yl) | ~1.3 | d | ~6.2 | 6H |
Table 3: Predicted ¹³C NMR Data for this compound
| Assignment | Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (butyl) | ~13.7 |
| CH₂ (butyl) | ~19.1 |
| CH₂ (butyl) | ~30.5 |
| OCH₂ (butyl) | ~65.0 |
| CH₃ (ethyl) | ~6.5 (d, J(C,P) ~6 Hz) |
| P-CH₂ (ethyl) | ~25.0 (d, J(C,P) ~140 Hz) |
| CH₃ (propan-2-yl) | ~24.0 |
Note: The predicted chemical shifts and coupling constants are estimates based on typical values for similar phosphonate esters and can vary.
Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Studies
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of phosphonate esters and for studying their fragmentation patterns to confirm their structure. acs.org
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This precision allows for the determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms. For this compound (C₉H₂₁O₃P), HRMS would confirm its elemental composition by providing a mass measurement with a very low margin of error.
Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 209.1301 |
Tandem Mass Spectrometry for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) and the analysis of the resulting product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and provides definitive evidence for the connectivity of its atoms.
In the MS/MS analysis of this compound, characteristic fragmentation pathways for phosphonate esters would be observed. These often involve the cleavage of the P-O and C-O bonds, leading to the loss of the alkoxy groups. For example, the loss of a butoxy radical or an isopropoxy radical would produce specific fragment ions that can be detected and used to piece together the original structure.
Table 5: Predicted Major Fragmentation Ions in Tandem Mass Spectrometry of this compound ([M+H]⁺)
| m/z | Proposed Fragment |
|---|---|
| 153.0675 | [M+H - C₄H₈]⁺ |
| 135.0570 | [M+H - C₄H₈ - H₂O]⁺ |
Note: The fragmentation pattern can be influenced by the ionization method and collision energy.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Phosphonate Moieties
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. researchgate.net For phosphonate esters, these techniques are particularly useful for identifying the characteristic vibrations of the phosphonate moiety.
The most prominent feature in the IR spectrum of a phosphonate ester is the strong absorption band corresponding to the P=O stretching vibration, which typically appears in the region of 1200-1300 cm⁻¹. The P-O-C stretching vibrations also give rise to characteristic bands, usually found in the 1000-1100 cm⁻¹ region. The C-H stretching and bending vibrations of the alkyl groups will also be present.
Raman spectroscopy provides complementary information. While the P=O stretch is also Raman active, the P-O-C and C-C backbone vibrations can sometimes be more clearly observed in the Raman spectrum. The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule.
Table 6: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| P=O stretch | ~1250 (strong) | ~1250 (moderate) |
| P-O-C stretch (asymmetric) | ~1030 (strong) | ~1030 (weak) |
| P-O-C stretch (symmetric) | ~980 (strong) | ~980 (moderate) |
| C-H stretch (alkyl) | 2850-3000 (strong) | 2850-3000 (strong) |
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating phosphonate esters from complex mixtures and quantifying their presence. The choice between gas and liquid chromatography typically depends on the volatility and thermal stability of the analyte.
Gas Chromatography (GC) with Phosphorus-Selective Detection
Gas chromatography is a primary technique for the analysis of volatile and thermally stable phosphonate esters. For compounds containing phosphorus, detection is significantly enhanced by using phosphorus-selective detectors, which offer high sensitivity and selectivity over other co-eluting substances.
The most common phosphorus-selective detectors are the Flame Photometric Detector (FPD) and the Nitrogen-Phosphorus Detector (NPD), also known as a Thermionic Detector (TID). nih.gov The FPD measures the optical emission from phosphorus-containing compounds in a hydrogen-rich flame, while the NPD provides an enhanced response based on the interaction of nitrogen and phosphorus compounds with a heated alkali metal bead. nih.gov
For the analysis of phosphonate esters, the sample is injected into a heated inlet, vaporized, and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a high-boiling liquid coated on the inside of the column). Due to their polarity, phosphonates can sometimes exhibit poor peak shape (tailing); this can be mitigated by using properly deactivated liners and columns. chromforum.org In some cases, derivatization to more volatile silyl (B83357) esters (e.g., using BSTFA) is employed, especially for related phosphonic acids, to improve chromatographic behavior. chromforum.org
Table 1: Representative GC Conditions for Phosphonate Analysis
| Parameter | Condition | Source |
|---|---|---|
| Technique | Gas-Liquid Chromatography (GLC) | d-nb.info |
| Detector | Flame-Photometric Detector (Phosphorus Mode) | d-nb.info |
| Column | Glass column (5% OV-210 on 80/100 mesh Gas Chrom Q) | d-nb.info |
| Derivatization | Benzyl (B1604629) esters formed by refluxing with 3-benzyl-1-p-tolyltriazene | d-nb.info |
| Detection Limit | Less than 2 pmol for various alkyl and aryl phosphonates | d-nb.info |
This table presents general conditions used for a class of related compounds, as specific data for this compound is not available.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives
For phosphonate esters that are non-volatile, thermally labile, or part of a complex non-volatile matrix, High-Performance Liquid Chromatography (HPLC) is the preferred method. wiley.com Direct analysis of small, polar phosphonates by standard reversed-phase HPLC is challenging due to poor retention. mdpi.com
To overcome this, several strategies are employed:
Ion-Pair Chromatography : This technique is particularly useful for the anionic phosphonic acids that result from the hydrolysis of esters. An ion-pairing reagent, such as tetrabutylammonium (B224687) bromide, is added to the mobile phase. nih.gov This reagent forms a neutral, more hydrophobic ion pair with the charged analyte, increasing its retention on a reversed-phase column. nih.gov
Derivatization : Similar to GC, derivatization can be used to make the analytes detectable by more common HPLC detectors, such as UV-Visible or fluorescence detectors. mdpi.comnih.gov For instance, the imine group in breakdown products of aminophosphonates can be derivatized with 9-fluorenyl methylchloroformate (FMOC) for fluorescence detection. nih.gov
Complexation : Phosphonates can be complexed with metal ions, such as Fe(III), and the resulting complex can be detected by UV-Vis spectrophotometry. This method allows for the separation and detection of various phosphonates on a reversed-phase polymer column. nih.gov
Hydrophilic Interaction Chromatography (HILIC) has also emerged as a powerful technique for separating highly polar compounds like phosphonates, often providing excellent peak resolution without derivatization. wiley.com
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis techniques are crucial for understanding the thermal stability, decomposition profile, and phase behavior of materials. researchgate.netresearchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For a phosphonate ester, a TGA curve reveals the onset temperature of decomposition and the number of decomposition steps. The initial degradation of alkyl phosphate (B84403) and phosphonate esters often corresponds to the elimination of a phosphorus acid. nih.gov The residue remaining at the end of the analysis, known as char, is an important parameter, particularly in the study of flame retardants, where a higher char yield is desirable. specificpolymers.com Studies on various organophosphorus esters show that the thermal stability is highly dependent on the structure, with phosphonates often exhibiting different degradation profiles compared to phosphates. nih.gov
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. perkinelmer.comnih.gov DSC is used to detect thermal transitions such as melting (for solids), glass transitions (for amorphous materials), and crystallization events. psu.edu For a liquid sample like this compound, DSC could be used to determine its boiling point, purity, and heat capacity, as well as to study any potential phase changes at low temperatures. In studies of related polymeric systems containing phosphonate groups, DSC has been used to identify the effect of the phosphorus moiety on the material's thermal properties. researchgate.net
Table 2: Representative Thermal Decomposition Data for Organophosphorus Esters
| Compound Type | Degradation Onset Temperature (°C) | Key Observation | Source |
|---|---|---|---|
| Diethyl Phosphate Ester | 156 | Two-step degradation | nih.gov |
| Diphenyl Phosphate Ester | 289 | More stable than alkyl equivalent | nih.gov |
| Phosphonate Ester | 323 | Significantly higher stability than phosphate esters | nih.gov |
This table shows comparative data for different classes of organophosphorus esters to illustrate typical thermal behavior. Specific values for this compound would require experimental measurement.
X-ray Crystallography and Solid-State Characterization
While this compound is a liquid at room temperature, solid-state characterization techniques are invaluable for the broader class of phosphonate compounds, many of which are crystalline solids. These methods provide definitive information about the three-dimensional atomic arrangement.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular structure of a crystalline compound. jst.go.jp The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. mdpi.com
For a phosphonate compound, SCXRD analysis would provide:
The exact bond lengths and angles of the P-C, P-O, and P=O bonds.
The conformation of the butyl, ethyl, and propan-2-yl groups.
The arrangement of molecules within the crystal lattice, known as the crystal packing. jst.go.jp
While obtaining a single crystal of a liquid requires low-temperature crystallization, the structural data obtained is unambiguous. Numerous crystal structures of related phosphonate esters, acids, and salts have been determined, providing a rich database for understanding the geometry of the phosphonate group. researchgate.netresearchgate.net
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, using the data obtained from SCXRD. biointerfaceresearch.comrsc.org The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules. researchgate.net
By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify specific intermolecular contacts:
Red spots on the dnorm map indicate close contacts, such as strong hydrogen bonds. biointerfaceresearch.com
Blue regions represent longer contacts, typically van der Waals forces. biointerfaceresearch.com
White areas show contacts around the van der Waals separation distance. biointerfaceresearch.com
This analysis can be decomposed into a 2D "fingerprint plot," which summarizes all the intermolecular interactions and provides a quantitative percentage contribution of each type of contact (e.g., H···H, O···H, C···H) to the total Hirshfeld surface. researchgate.netresearchgate.net This allows for a detailed understanding of how molecules pack together and the forces that stabilize the crystal structure. rsc.orgmdpi.com
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 3-benzyl-1-p-tolyltriazene | - |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA |
| Tetrabutylammonium bromide | - |
Microextraction Techniques for Sample Preparation
The accurate determination of phosphonate esters, including this compound, in various matrices relies heavily on effective sample preparation. Traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are often time-consuming, require significant volumes of organic solvents, and can be prone to analyte loss. In contrast, microextraction techniques have emerged as powerful alternatives, offering miniaturization, high enrichment factors, and compatibility with green analytical chemistry principles. These methods are characterized by the use of minimal amounts of extraction solvent, leading to reduced environmental impact and lower costs. The primary microextraction techniques applicable to phosphonate esters are Solid-Phase Microextraction (SPME) and various forms of Liquid-Phase Microextraction (LPME), most notably Dispersive Liquid-Liquid Microextraction (DLLME) and Hollow-Fiber Liquid-Phase Microextraction (HF-LPME).
Solid-Phase Microextraction (SPME) is a solvent-free technique that utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. nih.gov The fiber is exposed to the sample or its headspace, and analytes partition onto the fiber coating. After extraction, the fiber is directly transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. For organophosphorus compounds, including phosphonate esters, coatings such as polydimethylsiloxane (B3030410) (PDMS) and polyacrylate are commonly employed.
Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction method based on a ternary solvent system. nih.govthermofisher.com In this technique, a mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent) and a disperser solvent (a water-miscible organic solvent like acetone (B3395972) or methanol) is rapidly injected into an aqueous sample. thermofisher.com This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for analyte transfer. nih.gov After a brief extraction period, the mixture is centrifuged to separate the organic and aqueous phases, and a small volume of the sedimented organic phase is collected for analysis. thermofisher.com
Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) is another variant of LPME that provides excellent sample clean-up and high enrichment factors. scienceopen.commdpi.com In a typical two-phase setup, a porous hydrophobic hollow fiber is impregnated with a small volume of an organic solvent and then placed in the aqueous sample. scienceopen.com The analytes extract from the sample into the organic solvent held within the pores of the fiber. In a three-phase system, the lumen of the hollow fiber is filled with an acceptor phase (typically an aqueous solution of a specific pH) into which the analytes are back-extracted from the organic solvent. scienceopen.com This three-phase setup is particularly useful for ionizable compounds and offers an additional layer of selectivity. mdpi.com
The selection of a specific microextraction technique depends on the physicochemical properties of the phosphonate ester of interest, the sample matrix, and the analytical instrumentation available. For volatile and semi-volatile phosphonates like this compound, headspace SPME is often a suitable choice. For the analysis of phosphonates in aqueous samples, both DLLME and HF-LPME have demonstrated high efficiency and are widely used.
Detailed Research Findings
While specific research focusing solely on the microextraction of this compound is limited, extensive studies on structurally similar organophosphorus compounds, such as organophosphorus pesticides and flame retardants, provide valuable insights into the applicability and performance of these techniques.
Research on the DLLME of organophosphorus pesticides in water samples has demonstrated high enrichment factors, ranging from 603 to 1113, and good recoveries, typically between 60.3% and 111.3%. nih.gov For instance, a study on six organophosphorus pesticides in water using DLLME with chloroform (B151607) as the extraction solvent and 2-propanol as the disperser solvent reported limits of detection (LODs) in the low ng/L range (1.5–9.1 ng/L) and relative standard deviations (RSDs) between 6.5% and 10.1%. nih.gov The relative recoveries in spiked tap, well, and irrigation water samples were found to be in the range of 46.1–129.4%. nih.gov
Similarly, a DLLME method based on the solidification of a floating organic drop was developed for the determination of five organophosphorus flame retardants in textile wastewater. nih.gov This method achieved LODs of 2–5 µg/L and relative recoveries ranging from 71.6% to 117.6%. nih.gov These findings highlight the robustness of DLLME for extracting phosphonate-related compounds from complex aqueous matrices.
HF-LPME has also been successfully applied to the analysis of organophosphorus compounds. A study on the in-situ derivatization and HF-LPME of alkylphosphonic acids from water reported detection at the 0.5–0.75 µg/mL level, with LODs for alkylated monobasic acids reaching as low as 0.1 µg/mL. nih.gov
The following interactive data table summarizes the performance of different microextraction techniques for the analysis of various organophosphorus compounds, which can be considered representative for the analysis of phosphonate esters like this compound.
Interactive Data Table: Performance of Microextraction Techniques for Organophosphorus Compounds
| Analyte Class | Microextraction Technique | Matrix | Extraction Solvent | Disperser Solvent | Recovery (%) | LOD | RSD (%) | Reference |
| Organophosphorus Pesticides | DLLME | Water | Chloroform | 2-Propanol | 46.1-129.4 | 1.5-9.1 ng/L | 6.5-10.1 | nih.gov |
| Organophosphorus Flame Retardants | DLLME-SFO | Textile Wastewater | 1-Undecanol | Methanol | 71.6-117.6 | 2-5 µg/L | 2.7-11.2 | nih.gov |
| Organophosphorus Pesticides | DLLME | Water | Tetrachloroethylene | Acetone | 60.3-111.3 | 0.007-0.030 µg/L | 1.4-10.2 | nih.gov |
| Phthalate Esters | SPE | Water/Beverages | - | - | 97.9-100.5 | - | - | mdpi.com |
| Organophosphorus Pesticides | DLLME | Water | Chlorobenzene | Acetone | 78.9-107 | 3-20 pg/mL | 1.2-6.5 | documentsdelivered.com |
Phosphonate Esters as Ligands in Organometallic Chemistry and Catalysis
Information regarding the use of this compound as a ligand in organometallic chemistry and catalysis is not available in the reviewed scientific literature. The coordination chemistry and catalytic activity of phosphonate esters are dictated by the steric and electronic properties of the ester and alkyl/aryl groups attached to the phosphorus center. scispace.comacs.org
Engineering of Metal Phosphonates and Metal-Organic Frameworks (MOFs) for Specific Functions
There are no published studies on the use of this compound in the engineering of metal phosphonates or MOFs. The design and function of these materials are intrinsically linked to the geometry and chemical nature of the phosphonate linker. acs.orgnih.govuantwerpen.be
Heterogeneous Catalysis and Adsorption Applications
Specific data on the application of MOFs derived from this compound in heterogeneous catalysis or adsorption is not available. The catalytic and adsorptive properties of MOFs are determined by their pore structure, surface area, and the nature of the metal centers and organic linkers. scispace.comnih.gov
Proton Conduction and Electrochemical Devices
Research on the proton conductivity or use in electrochemical devices of materials incorporating this compound has not been reported. Proton conduction in phosphonate-based materials is influenced by the presence of acidic protons and the formation of hydrogen-bonding networks. acs.orgrsc.org
Applications in Bioorganic and Chemical Biology Research
Phosphonate esters are valued in bioorganic and chemical biology for their structural similarity to phosphate esters, combined with their increased stability against hydrolysis. This makes them excellent tools for studying and manipulating biological systems.
Design and Synthesis of Enzyme Inhibitors and Bioisosteres
Phosphonate esters are widely recognized as effective enzyme inhibitors, particularly for enzymes that process phosphate-containing substrates. Their tetrahedral geometry mimics the transition state of phosphate ester hydrolysis, allowing them to bind tightly to the active sites of these enzymes. The replacement of a labile P-O bond with a more stable P-C bond renders them resistant to enzymatic cleavage, leading to potent and often irreversible inhibition.
Researchers have synthesized acylphosphonate ester analogues of α-ketoglutarate that act as competitive inhibitors of MenD, an enzyme involved in the biosynthesis of menaquinone. These compounds demonstrate how modifications to the ester group can influence inhibitory potency, with Ki values as low as 700 nM. Similarly, phosphonate monoesters have been shown to be effective inhibitors of class A and class C β-lactamases, enzymes responsible for antibiotic resistance. The mechanism of inhibition is believed to involve the phosphorylation of the enzyme's active site.
| Enzyme Target | Phosphonate Ester Inhibitor Type | Mechanism/Key Finding |
| MenD | Acylphosphonate esters | Competitive inhibition, with potency dependent on the alkyl group of the ester. |
| β-lactamases | Phosphonate monoesters | Inactivation through phosphorylation of the active site. |
| Serine Proteases | Diphenyl phosphonates | Covalent modification of the active site serine. |
Chemical Probes and Tags for Biological Systems
The reactivity of phosphonate esters towards certain enzyme classes has been harnessed to develop activity-based probes (ABPs). These probes are valuable tools for profiling enzyme activity in complex biological samples. ABPs typically consist of a phosphonate "warhead" that covalently binds to the active site of a target enzyme, a linker, and a reporter tag (e.g., a fluorophore or biotin) for detection and visualization.
Diphenyl phosphonates have been extensively used as warheads for serine protease ABPs. More recently, phosphinate esters have also been developed as novel warheads for this purpose. These probes allow for the sensitive detection of protease activity in various settings, including in-gel fluorescence scanning and fluorescence microscopy. For instance, novel ABPs for the serine protease furin have been developed using phosphonate and phosphinate esters as reactive electrophiles, demonstrating nanomolar potencies.
Environmental Considerations and Sustainability in Phosphonate Ester Chemistry
Environmental Fate and Degradation Pathways of Phosphonate (B1237965) Esters
The environmental persistence of phosphonate esters is largely defined by the strength of the carbon-phosphorus (C-P) bond. This bond is notably resistant to chemical hydrolysis, thermal decomposition, and photolysis, making these compounds generally persistent. msu.ruhawaii.edu However, under specific environmental conditions, degradation can occur through various pathways.
Photo/Chemical Degradation Studies
Photodegradation, particularly under UV light, has been identified as a viable pathway for the breakdown of phosphonate esters. Studies on various phosphonates show that they undergo conversion when exposed to UV radiation, a process that is significantly accelerated by the presence of iron. nih.gov The rate of photodegradation is also influenced by pH, with acidic to neutral conditions generally favoring faster breakdown compared to alkaline environments. nih.gov For instance, the half-life of certain phosphonates can be as short as 5 to 15 minutes in the presence of iron at a pH of 3 to 6, while it can extend to 50 to 75 minutes at a pH of 10 without iron. nih.gov The primary degradation products are typically orthophosphates and aminomethylphosphonic acid (AMPA), which itself can be further degraded to orthophosphate. nih.gov
Phosphonate esters are also susceptible to hydrolysis, although this often requires aggressive acidic or basic conditions to cleave the resilient P-C bond. wikipedia.org The rate of hydrolysis is dependent on the specific chemical structure of the ester. mdpi.com Additionally, oxidation processes, such as those involving ozonation, can rapidly degrade certain phosphonates, particularly aminopolyphosphonates. ijset.in
Photodegradation Half-life of Phosphonates
| Condition | pH | Half-life (minutes) |
|---|---|---|
| Without Iron | 3 | 15 - 35 |
| Without Iron | 5-6 | 10 - 35 |
| Without Iron | 10 | 50 - 75 |
| With Iron (3.6 µM) | 3 | 5 - 10 |
| With Iron (3.6 µM) | 5-6 | 5 - 15 |
| With Iron (3.6 µM) | 10 | 35 - 60 |
Data sourced from Chemosphere. nih.gov
Biodegradation Pathways
Bacteria play a crucial role in the natural degradation of phosphonates. wikipedia.orgnih.gov Having evolved to utilize naturally occurring phosphonates as a phosphorus source, some bacteria possess the enzymatic machinery to break the C-P bond. wikipedia.orgnih.gov The primary mechanism for this is the C-P lyase pathway, which is particularly significant for the breakdown of non-activated C-P bonds. msu.runih.gov This pathway is more commonly found in Gram-negative bacteria. msu.ru
The ability of microorganisms to degrade phosphonates is often dependent on the availability of other phosphorus sources; in phosphorus-limited environments, the expression of genes responsible for phosphonate degradation is upregulated. nih.gov While many industrial phosphonates are more complex and less readily biodegradable than their natural counterparts, bacterial strains capable of degrading compounds like HEDP and aminopolyphosphonates have been isolated from various environments, including soil, lakes, and wastewater. wikipedia.org
Strategies for Recovery and Recycling of Phosphorus Resources
The finite nature of phosphorus rock, the primary source for industrial phosphorus compounds, necessitates the development of recovery and recycling strategies. rsc.orgsciencedaily.com A significant portion of industrially synthesized organophosphorus compounds, including phosphonate esters, are derived from phosphorus trichloride (B1173362) (PCl3), which is produced from white phosphorus. rsc.org
Wastewater is a major reservoir of phosphorus, and various methods are being explored for its recovery. nih.gov These include:
Chemical Precipitation: This involves the addition of metal salts, such as those containing iron or aluminum, to precipitate phosphate (B84403) from the water. youtube.com
Struvite Crystallization: In this process, phosphate and ammonium (B1175870) are simultaneously recovered from concentrated waste streams in the form of struvite (magnesium ammonium phosphate), a valuable fertilizer. nih.gov
Adsorption: Novel adsorbents, including granular ferric hydroxide (B78521) and various metal-oxide composites, have shown high efficiency in removing and allowing for the desorption of phosphonates from wastewater. tandfonline.com
Advanced Oxidation Processes: Technologies like non-thermal plasma treatment can be used to break down phosphonates into orthophosphates, which can then be recovered through adsorption or precipitation. scilit.com
These recovery methods aim to "close the loop" on the phosphorus cycle, transforming a potential pollutant into a valuable resource. rsc.orgnih.gov
Phosphorus Recovery Methods from Wastewater
| Method | Description | Recovery Potential |
|---|---|---|
| Chemical Precipitation | Uses metal salts to form insoluble phosphate precipitates. youtube.com | High, but can be affected by water chemistry. youtube.com |
| Struvite Crystallization | Recovers phosphate and ammonium as a slow-release fertilizer. nih.gov | Well-developed and widely applied. nih.gov |
| Adsorption | Utilizes various adsorbent materials to bind and then release phosphonates. tandfonline.com | High desorption efficiencies reported with novel adsorbents. tandfonline.com |
| Advanced Oxidation + Adsorption | Breaks down phosphonates to facilitate recovery of orthophosphates. scilit.com | Effective for phosphonate-contaminated wastewater. scilit.com |
Green Chemistry Metrics and Life Cycle Assessment for Phosphonate Ester Production
The principles of green chemistry are increasingly being applied to the synthesis of phosphonate esters to minimize environmental impact. sciencedaily.com Key metrics used to evaluate the "greenness" of a chemical process include:
Atom Economy (AE): This metric calculates the proportion of reactant atoms that are incorporated into the final product. acs.org
E-Factor: This measures the amount of waste produced per kilogram of product. acs.org
Process Mass Intensity (PMI): A broader metric than the E-factor, PMI considers the total mass of all materials (reactants, solvents, process aids) used to produce a kilogram of product. acs.orgnih.gov
Reaction Mass Efficiency (RME): This metric combines yield, atom economy, and stoichiometry to provide a comprehensive measure of the mass efficiency of a reaction. nih.gov
A Life Cycle Assessment (LCA) provides a holistic environmental evaluation of a product or process, from raw material extraction to end-of-life disposal or recycling. acs.orgcetjournal.it For phosphonate ester production, an LCA would consider the energy-intensive nature of producing white phosphorus and its subsequent conversion to key intermediates like PCl3. rsc.org The goal is to identify environmental hotspots and opportunities for improvement, such as developing synthetic routes that bypass hazardous intermediates and reduce waste generation. rsc.orgsciencedaily.com
Key Green Chemistry Metrics
| Metric | Focus | Ideal Value |
|---|---|---|
| Atom Economy (AE) | Efficiency of atom incorporation from reactants to product. acs.org | 100% |
| E-Factor | Ratio of waste to product mass. acs.org | 0 |
| Process Mass Intensity (PMI) | Total mass input per mass of product. nih.gov | 1 |
| Reaction Mass Efficiency (RME) | Combines yield, atom economy, and stoichiometry. nih.gov | 100% |
Emerging Research Directions and Future Outlook for Butyl Ethyl Propan 2 Ylphosphonate Chemistry
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Biology
The unique properties of the phosphonate (B1237965) group make its esters valuable in diverse scientific fields.
Materials Science : Phosphonates are crucial building blocks for creating Metal-Organic Frameworks (MOFs) and coordination polymers. beilstein-archives.orgresearchgate.net These materials possess high porosity and are investigated for gas storage and separation. researchgate.net The synthesis of polymers containing phosphonate esters and their corresponding phosphonic acids is an active area of research for developing new materials with tailored properties. esf.edu The complexity of phosphonate bonding modes, which are more numerous than those of carboxylates, presents both a challenge and an opportunity for creating novel material structures. beilstein-archives.org
Biology and Medicinal Chemistry : Phosphonate esters are recognized for their significant pharmacological and biochemical properties. nih.gov They are often used as prodrugs, where the ester groups are cleaved in vivo to release a biologically active phosphonic acid. This approach is critical in the development of antiviral and anticancer agents. nih.gov The synthesis of amino acid-based phosphonamidates and mixed phosphonate diesters is being explored for applications in agrochemistry, such as herbicides, and for the creation of other bioactive molecules. mdpi.comnih.gov
Novel Reaction Discoveries and Catalyst Development
The creation of the carbon-phosphorus (C-P) bond is fundamental to phosphonate chemistry. Research focuses on improving existing methods and discovering new catalytic systems to enhance efficiency, selectivity, and substrate scope, which is essential for synthesizing asymmetrical esters like Butyl ethyl propan-2-ylphosphonate.
Michaelis-Arbuzov Reaction : This classical reaction, first described in 1898, is a cornerstone for forming C-P bonds by reacting a trialkyl phosphite (B83602) with an alkyl halide. nih.govwikipedia.org Modern variations include the use of Lewis acid catalysts, microwave assistance, and photochemical methods to expand the range of reactants and improve reaction conditions. nih.goveurekaselect.com The reactivity of alkyl halides follows the order R′–I > R′–Br > R′–Cl, with primary alkyl halides being the most effective. jk-sci.com
Hirao Cross-Coupling Reaction : This palladium-catalyzed reaction is a key method for forming C(sp²)-P bonds, coupling aryl or vinyl halides with dialkyl phosphites. wikipedia.orgthieme-connect.com Initially developed by Toshikazu Hirao, this method has been refined to improve catalyst efficiency and expand its use to previously unreactive substrates like aryl chlorides. wikipedia.orgnih.gov Nickel-based catalysts are also used as a lower-cost alternative to palladium. beilstein-archives.orgnih.gov
Recent advancements in catalyst development have led to more versatile and economically viable processes. For example, using a catalytic system of Pd(OAc)₂ with a dppf ligand has been shown to be effective for a wide range of substrates, allowing for multi-gram scale synthesis. nih.govresearchgate.net
Below is a table summarizing key catalytic systems for phosphonate ester synthesis:
| Reaction Name | Catalyst/Pre-catalyst | Ligand (if applicable) | Substrates | Key Advantages |
|---|---|---|---|---|
| Michaelis-Arbuzov | None (Thermal/Lewis Acid) | - | Trialkyl phosphites + Alkyl halides | Fundamental, versatile for alkylphosphonates. wikipedia.orgjk-sci.com |
| Hirao Coupling | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃, dppf, Xantphos | Dialkyl phosphites + Aryl/Vinyl halides | Enables C(sp²)-P bond formation. nih.govnih.govorganic-chemistry.org |
| Tavs Reaction | NiCl₂ | - | Trialkyl phosphites + Aryl bromides | Lower cost catalyst alternative to palladium. beilstein-archives.org |
| Copper-Catalyzed | Cu₂O | 1,10-phenanthroline | H-phosphonates + Boronic acids | Mild conditions for aryl phosphonate synthesis. organic-chemistry.org |
Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Studies
Understanding the mechanisms of complex chemical reactions is crucial for optimizing processes and developing new synthetic routes. The use of advanced in-situ spectroscopic techniques allows researchers to monitor reactions in real-time, providing valuable insights into reaction intermediates and kinetics.
While specific studies on this compound are not detailed, the techniques applied to related chemical systems are highly relevant. For example, Ambient Pressure X-ray Photoelectron Spectroscopy (APXPS) has become a powerful tool for studying heterogeneous catalysis, allowing for the characterization of catalyst behavior under real-world conditions. acs.org For nanoparticle synthesis, which shares challenges with complex molecular synthesis, in-situ X-ray scattering techniques (SAXS/WAXS) are used to study formation and growth in real-time. google.com The structural determination of complex phosphazenes, which are related organophosphorus compounds, relies on a combination of mass spectrometry and various NMR spectroscopies (¹H, ¹³C, and ³¹P). organic-chemistry.org These established techniques are readily applicable to monitoring the synthesis of phosphonate esters to better understand reaction pathways and optimize conditions.
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling and Design
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical research by accelerating the discovery and design of new molecules and materials. These computational tools can predict molecular properties, optimize reaction conditions, and identify promising candidates for specific applications.
Property Prediction : ML models, such as graph neural networks and random forests, are being developed to predict the physicochemical properties, bioactivity, and toxicity of chemicals based on their molecular structure. researchgate.netresearchgate.net This approach reduces the reliance on time-consuming and expensive experimental testing. For instance, AI models have been trained to predict the toxicity of nanoparticles by analyzing their physicochemical properties, a method that can be adapted for phosphonate esters and other chemical compounds. researchgate.net
De Novo Design and Optimization : AI can be used to design novel molecules with desired characteristics. Researchers have used AI models to identify new materials for chemical sensors, such as those for detecting "forever chemicals" (PFAS) in water. uchicago.edu A brain-inspired neural network was used to scan potential materials and predict which would be most effective, demonstrating the power of AI to accelerate the discovery process. uchicago.edu This same methodology could be applied to design phosphonate esters with specific properties for materials science or biological applications. Meta's recent release of the Open Molecules dataset and a universal model for atoms aims to further accelerate the discovery of new molecules and materials through AI. youtube.com
The following table highlights some AI/ML models and their applications in chemical and materials science:
| AI/ML Model | Application Area | Example |
|---|---|---|
| Graph Neural Networks (GNNs) | Material Property Prediction | Predicting properties of crystalline materials directly from their atomic structure. researchgate.net |
| Random Forest, XGBoost | Toxicity Prediction | Predicting nanoparticle toxicity based on physicochemical characteristics. researchgate.net |
| Brain-Inspired Neural Network | Sensor Design | Optimizing the design of chemical sensors for environmental pollutants like PFAS. uchicago.edu |
Scalable and Sustainable Manufacturing of Phosphonate Esters
Moving from laboratory-scale synthesis to industrial production requires scalable and sustainable manufacturing processes. Research in this area focuses on improving reaction efficiency, reducing waste, and utilizing greener methodologies.
Scalability : Methods like the Hirao cross-coupling have been shown to be suitable for multi-gram scale implementation, which is a step towards larger-scale production. nih.gov The development of robust catalytic systems that operate with low catalyst loadings is a key factor in making these processes economically viable. researchgate.net
Sustainable and Green Chemistry : There is a significant push towards developing more environmentally friendly synthetic methods. This includes the use of microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption. rsc.org Researchers are also exploring solvent-free reaction conditions and the use of more benign catalysts, such as zinc-based catalysts for phosphite diester synthesis. researchgate.netrsc.org Efficient protocols for the selective hydrolysis of phosphonate diesters using microwave assistance also contribute to more atom-economical and facile processes. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
